methyl 5-bromo-6-methyl-1H-indole-3-carboxylate
Description
Historical Context and Discovery
The development of this compound emerges from the rich historical tradition of indole chemistry that traces its origins to the pioneering work of Emil Fischer in 1883, who developed the foundational Fischer indole synthesis. This classical method established the framework for constructing indole derivatives through the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions, creating the synthetic pathways that would eventually enable the preparation of complex substituted indoles like this compound. The compound represents an evolution in synthetic methodology, building upon decades of research into selective functionalization strategies for the indole scaffold that have developed since Fischer's initial breakthrough.
The specific compound this compound, identified by Chemical Abstracts Service number 1360957-60-3, reflects the modern era of precision organic synthesis where researchers can achieve highly selective substitution patterns on aromatic heterocycles. The development of this compound has been facilitated by advances in synthetic organic chemistry, particularly in the areas of halogenation reactions and esterification processes that allow for the controlled introduction of bromine atoms and carboxylate functionalities at specific positions on the indole ring system. Contemporary research has demonstrated that copper-mediated radical cyclization reactions can effectively synthesize brominated indole derivatives, providing efficient routes to compounds like this compound through methodologies that offer moderate to good yields while maintaining regioselectivity.
The emergence of this compound within the scientific literature reflects broader trends in heterocyclic chemistry research, where investigators increasingly focus on developing specialized indole derivatives with unique substitution patterns that can serve as building blocks for more complex molecular architectures. The compound's discovery and characterization represent the culmination of systematic efforts to explore the chemical space of substituted indoles, driven by both fundamental scientific curiosity and practical applications in various fields of chemistry and materials science.
Position Within Indole Derivative Classification
This compound occupies a distinctive position within the broader classification system of indole derivatives, representing a multiply substituted variant that combines three distinct functional modifications to the basic indole scaffold. The compound belongs to the category of halogenated indole carboxylates, a specialized subset of indole derivatives that feature both halogen substituents and carboxylate functionalities, creating molecules with enhanced synthetic versatility and unique electronic properties. Within this classification system, the compound can be further categorized as a 3-carboxylate-substituted indole, aligning it with other biologically and synthetically important molecules that bear carboxylate groups at the 3-position of the indole ring.
The structural features of this compound place it among the class of polysubstituted indoles that demonstrate enhanced chemical reactivity compared to simpler indole derivatives. The presence of the bromine atom at the 5-position classifies this compound within the broader family of brominated indoles, which have shown significant biological activity and synthetic utility in various applications. Research has demonstrated that brominated indoles, particularly those with substitution patterns similar to this compound, exhibit distinct electronic properties that influence their reactivity patterns and biological activities compared to their non-halogenated counterparts.
The compound's classification as an indole-3-carboxylate derivative connects it to a well-established family of molecules that includes naturally occurring and synthetic compounds with diverse biological activities. Studies have shown that indole-3-carboxylic acid derivatives, of which this compound is a methyl ester variant, demonstrate significant herbicidal activities and can function as auxin receptor protein antagonists, highlighting the biological relevance of this structural class. The systematic classification of this compound reveals its position at the intersection of multiple important chemical families, making it a valuable target for both synthetic and biological investigations.
| Classification Category | Specific Designation | Key Structural Features |
|---|---|---|
| Primary Classification | Indole Derivative | Bicyclic benzopyrrole core structure |
| Secondary Classification | Halogenated Indole | Bromine substituent at 5-position |
| Tertiary Classification | Indole Carboxylate | Methyl ester group at 3-position |
| Quaternary Classification | Polysubstituted Indole | Multiple functional groups (Br, CH3, COOCH3) |
| Functional Classification | Aromatic Heterocycle | Conjugated π-electron system |
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research stems from its role as both a synthetic intermediate and a model compound for understanding structure-activity relationships in substituted indoles. The compound exemplifies the principles of regioselective synthesis that have become central to modern heterocyclic chemistry, demonstrating how precise control over substitution patterns can be achieved through carefully designed synthetic strategies. Research has shown that the development of methodologies for constructing highly substituted indoles like this compound has significantly advanced the field of heterocyclic synthesis by providing access to previously challenging molecular targets.
The compound's unique substitution pattern makes it particularly valuable for investigating the effects of electronic and steric factors on indole reactivity and biological activity. Studies of halogenated indoles have revealed that the position and nature of halogen substituents significantly influence both the chemical behavior and biological properties of these molecules. The specific combination of bromine and methyl substituents in this compound creates a molecular system that allows researchers to probe fundamental questions about electronic effects in aromatic heterocycles and their impact on chemical reactivity.
Recent investigations into the synthesis and functionalization of indole derivatives have highlighted the importance of compounds like this compound as platforms for developing new synthetic methodologies. The presence of multiple reactive sites in this molecule enables researchers to explore cascade reactions, cross-coupling processes, and other advanced synthetic transformations that expand the toolkit available for constructing complex heterocyclic architectures. The compound has served as a testing ground for novel catalytic systems and has contributed to the development of more efficient and selective synthetic protocols for preparing substituted indoles.
The research significance of this compound extends beyond pure synthetic chemistry to encompass broader questions in chemical biology and materials science. The compound's structural features make it relevant to studies of molecular recognition, enzyme inhibition, and receptor binding, providing insights into how specific substitution patterns influence biological activity. Contemporary research has demonstrated that the systematic variation of substituents on the indole scaffold, as exemplified by compounds like this compound, can lead to the discovery of new bioactive molecules with therapeutic potential.
Current Research Landscape
The current research landscape surrounding this compound reflects the dynamic and multifaceted nature of contemporary indole chemistry, with investigations spanning synthetic methodology development, biological activity assessment, and applications in various technological fields. Recent studies have focused on optimizing synthetic routes to this compound and related derivatives, with particular emphasis on developing more efficient and environmentally sustainable preparation methods. Research groups have explored the use of metal-catalyzed reactions, including palladium, copper, and rhodium-catalyzed processes, to achieve selective functionalization of the indole scaffold while maintaining high yields and minimizing waste production.
Contemporary investigations have demonstrated significant interest in the biological activities of halogenated indole derivatives, including compounds structurally related to this compound. Studies have revealed that halogenated indoles exhibit diverse biological properties, including antimicrobial, antiviral, and anticancer activities, with the specific nature and position of halogen substituents playing crucial roles in determining biological efficacy. Research has shown that brominated indoles, in particular, demonstrate significant biological activity against various pathogenic organisms, suggesting potential applications in pharmaceutical and agricultural settings.
The current research trajectory includes intensive investigation of structure-activity relationships in substituted indoles, with this compound serving as a representative example of how multiple functional groups can be combined to create molecules with enhanced properties. Recent studies have employed computational methods, including molecular docking and quantum chemical calculations, to understand the molecular basis of biological activity in these compounds and to guide the design of new derivatives with improved properties. These investigations have revealed important insights into how the electronic properties of substituents influence both chemical reactivity and biological activity in indole derivatives.
| Research Area | Current Focus | Key Findings | Future Directions |
|---|---|---|---|
| Synthetic Methodology | Metal-catalyzed functionalization | Copper-mediated radical cyclization effective | Development of greener synthetic routes |
| Biological Activity | Antimicrobial properties | Halogenated indoles show broad-spectrum activity | Structure-based drug design applications |
| Electronic Properties | Computational modeling | Substituent effects on electron distribution | Predictive models for new derivatives |
| Applications Research | Materials science applications | Potential in electronic materials | Exploration of optoelectronic properties |
Recent advances in analytical techniques have enabled more detailed characterization of compounds like this compound, facilitating deeper understanding of their structural and electronic properties. Modern spectroscopic methods, combined with crystallographic analysis and computational studies, have provided comprehensive insights into the molecular geometry, electronic structure, and intermolecular interactions of these compounds. This enhanced characterization capability has accelerated research progress and enabled more precise correlation of structure with function in substituted indoles.
The research landscape also encompasses growing interest in the environmental and sustainability aspects of indole chemistry, with investigations focused on developing more environmentally benign synthetic methods and exploring the potential applications of compounds like this compound in green chemistry initiatives. Contemporary studies have examined the use of renewable starting materials, alternative solvents, and catalytic systems that minimize environmental impact while maintaining synthetic efficiency and selectivity.
Properties
IUPAC Name |
methyl 5-bromo-6-methyl-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6-3-10-7(4-9(6)12)8(5-13-10)11(14)15-2/h3-5,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETNEJOMKCGBMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C(=CN2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Esterification Using Methanol and Sulfuric Acid
Procedure:
A known quantity (e.g., 4 g) of 5-substituted indole-3-carboxylic acid is dissolved in methanol (approximately 10 volumes, e.g., 400 mL). A catalytic amount of concentrated sulfuric acid is added slowly to the solution. The reaction mixture is refluxed for about 5 hours to facilitate esterification. After completion, the mixture is cooled to room temperature, and ice-cold water is added to precipitate the product. The solid is filtered and recrystallized from ethanol to yield the methyl ester derivative.-
- Solvent: Methanol
- Catalyst: Concentrated sulfuric acid (catalytic amount)
- Temperature: Reflux (~65-70 °C)
- Time: 5 hours
Yield: Approximately 62%
- Physical Appearance: Yellow solid
Melting Point: 210-212 °C
-
- IR (KBr): Peaks at 3213, 3114, 2929, 1745 cm⁻¹ (indicative of NH, aromatic C-H, and ester C=O groups)
- ¹H NMR (400 MHz, CDCl3):
- 3.93 ppm (3H, singlet, -OCH3)
- Aromatic protons between 7.28-8.67 ppm
- ¹³C NMR (CDCl3 + DMSO-d6): Signals consistent with ester carbonyl and aromatic carbons
- HRMS: Calculated mass 253.98112; Found 253.98102
| Parameter | Details |
|---|---|
| Starting Material | 5-bromo-6-methyl-1H-indole-3-carboxylic acid |
| Solvent | Methanol (10 volumes) |
| Catalyst | Concentrated H2SO4 (catalytic) |
| Temperature | Reflux (~65-70 °C) |
| Reaction Time | 5 hours |
| Workup | Cooling, addition of ice water, filtration, recrystallization from ethanol |
| Yield | 62% |
| Product Appearance | Yellow solid |
| Melting Point | 210-212 °C |
Comparative Analysis of Preparation Methods
| Aspect | Acid-Catalyzed Esterification | Thionyl Chloride Esterification |
|---|---|---|
| Reaction Time | 5 hours | 12 hours |
| Temperature | Reflux (~65-70 °C) | Room temperature (20 °C) |
| Reagents | Methanol, catalytic H2SO4 | Methanol, thionyl chloride |
| Yield | ~62% | Not explicitly reported |
| Workup | Cooling, water addition, filtration, recrystallization | Solvent evaporation, ether trituration, filtration |
| Product Purity | Confirmed by NMR, IR, HRMS | Confirmed by LC and MS |
| Practical Considerations | Requires heating, acid handling | Longer reaction time, use of reactive SOCl2 |
Notes on Experimental Findings and Research Data
- The acid-catalyzed method is a classical Fischer esterification, widely used for indole carboxylic acids, providing moderate yields with straightforward workup.
- The thionyl chloride method involves in situ formation of the acid chloride intermediate, which reacts with methanol to form the ester. This method can be advantageous at room temperature but requires careful handling of thionyl chloride and longer reaction times.
- Both methods produce this compound with high purity as confirmed by spectroscopic techniques.
- The choice of method depends on available reagents, desired scale, and operational safety considerations.
Summary Table of Key Spectroscopic Data for Product
| Technique | Observations |
|---|---|
| IR (KBr pellet) | 3213, 3114 cm⁻¹ (NH stretch), 1745 cm⁻¹ (ester C=O) |
| ¹H NMR (400 MHz) | 3.93 ppm (OCH3), aromatic protons 7.28–8.67 ppm, NH at 8.67 ppm |
| ¹³C NMR | Signals at 49.93 (OCH3), aromatic carbons 105.91–134.33, carbonyl at 164.13 ppm |
| HRMS | m/z = 253.981 (calculated and found) |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The indole ring can undergo oxidation to form oxindoles or reduction to form indolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Coupling: Boronic acids and palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of 5-amino-6-methyl-1H-indole-3-carboxylate.
Oxidation: Formation of 5-bromo-6-methyl-1H-indole-3-carboxylic acid.
Reduction: Formation of 5-bromo-6-methylindoline-3-carboxylate.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Properties:
Research indicates that methyl 5-bromo-6-methyl-1H-indole-3-carboxylate exhibits potential anticancer activity. Its structural similarity to other indole derivatives suggests it may inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that indole compounds can modulate cellular signaling pathways, making them candidates for drug development targeting various cancers.
Enzyme Inhibition:
The compound has been identified as a potential inhibitor of certain enzymes, which is crucial for drug design. For instance, it may interact with kinases or phosphatases involved in signal transduction pathways associated with diseases like cancer and inflammation .
Anti-inflammatory Effects:
this compound is also being studied for its anti-inflammatory properties. Compounds within this class have shown promise in reducing inflammation markers, suggesting potential applications in treating chronic inflammatory diseases.
Binding Affinity Studies:
Interaction studies focusing on this compound often assess its binding affinity to biological targets. These studies are essential for understanding its mechanism of action and therapeutic potential. Preliminary data suggest that it may bind effectively to specific receptors or enzymes implicated in disease processes.
Case Study: Indole Derivatives in Drug Development
A recent study explored the pharmacological properties of various indole derivatives, including this compound. The findings indicated that these compounds could serve as scaffolds for developing novel drugs targeting cancer and inflammatory diseases. The structure-activity relationship (SAR) analysis demonstrated that modifications at the bromine and methyl positions significantly influenced biological activity .
Mechanism of Action
The mechanism of action of methyl 5-bromo-6-methyl-1H-indole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. For instance, indole derivatives are known to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins .
Comparison with Similar Compounds
Key Observations :
- Ester Group Variations : Replacing the methyl ester (C3) with a tert-butyl group (as in tert-butyl 5-bromo-1H-indole-3-carboxylate) increases hydrophobicity, which may affect bioavailability .
- Halogen Diversity : The presence of iodine in 5-bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole vs. bromine in the target compound alters reactivity; iodine’s larger atomic radius and polarizability may facilitate nucleophilic aromatic substitution.
- Multi-Substituted Analogues : Ethyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methyl-1H-indole-3-carboxylate demonstrates how additional substituents (e.g., acetoxy, bromomethyl) can complicate synthesis but offer diverse reactivity pathways.
Reactivity Comparison :
- In contrast, methyl 6-bromo-5-iodo-1H-indole-3-carboxylate (CAS 475641-12-4) contains both bromine and iodine, enabling sequential cross-coupling reactions.
Physicochemical Properties
Notes:
- Imidazole-containing derivatives (e.g., compound 9 in ) exhibit improved solubility in polar solvents due to hydrogen-bonding interactions .
Biological Activity
Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This compound, characterized by a bromine atom at the 5th position and a methyl group at the 6th position of the indole ring, plays a significant role in various biochemical interactions. This article delves into its biological activity, including mechanisms of action, cellular effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula CHBrNO and a molecular weight of 268.11 g/mol. Its structural features facilitate interactions with numerous biological targets, making it a subject of interest in pharmacological research.
Biochemical Pathways:
Indole derivatives, including this compound, are known to interact with various enzymes and proteins. Notably, they exhibit high affinity for multiple receptors, which can lead to significant biological effects. The compound has been observed to influence cytochrome P450 enzymes, crucial for drug metabolism.
Cellular Effects:
This compound influences cell signaling pathways and gene expression. In cancer cells, it can induce apoptosis by activating pro-apoptotic pathways while inhibiting anti-apoptotic proteins. Studies indicate that it may alter cellular metabolism and signaling cascades, resulting in varied effects depending on the cell type and context.
Biological Activities
This compound exhibits a range of biological activities:
- Antiviral Activity: Research has shown that indole derivatives can inhibit viruses such as influenza A and Coxsackie B4 virus.
- Antimicrobial Properties: The compound demonstrates antimicrobial activity against various pathogens.
- Anticancer Potential: It has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in several cancer models .
- Anti-inflammatory Effects: Indole derivatives have shown promise in reducing inflammation through modulation of inflammatory pathways.
Case Studies and Research Findings
A variety of studies have explored the biological activity of this compound:
- Anticancer Studies: In vitro studies revealed that this compound could significantly reduce viability in cancer cell lines, with IC values indicating potent cytotoxicity. For example, one study reported IC values lower than those of established chemotherapeutics like doxorubicin .
- Antiviral Research: Another study highlighted its effectiveness against viral infections, showing that it could inhibit viral replication in cultured cells .
- Mechanistic Insights: Research utilizing molecular dynamics simulations indicated that this compound interacts with target proteins primarily through hydrophobic interactions, which is vital for its biological efficacy .
Dosage Effects and Stability
The biological effects of this compound are dose-dependent:
- Low Doses: Minimal effects on cellular functions.
- High Doses: Significant therapeutic effects observed, alongside potential toxicity.
Stability studies indicate that the compound remains stable under standard laboratory conditions but may decompose when exposed to extreme temperatures or pH levels.
Q & A
Q. Key factors affecting yield :
- Temperature control (e.g., −20°C for acyl chloride formation in methanol ).
- Solvent choice (DMF for imidazole-indole conjugates ).
- Purification via silica gel chromatography (ethyl acetate/petroleum ether gradients ).
How can spectroscopic data (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?
Q. Basic
- 1H NMR : Methyl groups (δ ~2.5 ppm) and bromine-induced deshielding of adjacent protons (δ 7.2–7.8 ppm) confirm substitution patterns.
- 13C NMR : Ester carbonyl (δ ~165 ppm) and quaternary carbons near bromine (δ ~115–125 ppm) .
- IR : Ester C=O stretches (~1700 cm⁻¹) and N-H indole vibrations (~3400 cm⁻¹) .
- HRMS : Exact mass confirms molecular formula (e.g., [M+H]+ for C12H11BrNO2 requires 280.9974) .
Advanced : Contradictions in NOE or coupling constants may arise from rotational isomerism. Use 2D NMR (COSY, HSQC) or crystallography (SHELXL refinement ) to resolve ambiguities.
What strategies mitigate steric hindrance during functionalization of the 3-carboxylate group?
Q. Advanced
- Protecting groups : Temporarily mask the ester (e.g., saponify to carboxylic acid, functionalize, then re-esterify).
- Microwave-assisted synthesis : Enhances reaction rates in sterically crowded environments .
- Directed ortho-metalation : Use directing groups (e.g., methoxy) to control regioselectivity .
Case study : Ethyl 6-bromo-4-((dimethylamino)methyl)-1H-indole-3-carboxylate derivatives show improved solubility for further modifications via HCl salt formation .
How do bromine and methyl substituents influence electronic properties and reactivity?
Q. Advanced
- Bromine :
- Electron-withdrawing effect deactivates the indole ring, reducing electrophilic substitution but enhancing cross-coupling (e.g., Suzuki with aryl boronic acids) .
- Steric bulk at C5 limits accessibility for large reagents.
- Methyl at C6 :
- Electron-donating effect increases electron density at C7, favoring electrophilic attack.
- Steric hindrance may slow reactions at adjacent positions.
Experimental validation : Compare reaction rates of this compound with non-methylated analogs in Pd-catalyzed couplings .
How can crystallographic data resolve discrepancies in molecular geometry predictions?
Q. Advanced
- SHELX refinement : Resolves bond length/angle inconsistencies (e.g., indole ring puckering due to methyl/bromine sterics) .
- ORTEP visualization : Identifies deviations from idealized geometry (e.g., torsional strain in ester groups) .
- Twinned data handling : Use SHELXL’s TWIN/BASF commands for high-symmetry crystals .
Example : Ethyl 6-bromo-4-((dimethylamino)methyl)-1H-indole-3-carboxylate hydrochloride showed a 0.02 Å deviation in C-Br bond length between computational and crystallographic data .
What analytical methods quantify trace impurities in synthesized batches?
Q. Advanced
Q. Quality control table :
| Impurity Type | Detection Method | Threshold (ppm) |
|---|---|---|
| Dehalogenated indole | HPLC-MS (ESI+) | <50 |
| Unreacted intermediates | 1H NMR | <100 |
How does the compound’s solubility profile impact biological assay design?
Q. Advanced
- Solubility enhancers : Use DMSO-water mixtures (≤5% DMSO) or β-cyclodextrin inclusion complexes.
- pH-dependent solubility : The ester group hydrolyzes in basic conditions, limiting buffer choice (e.g., avoid pH >8) .
- Case study : Analogous compounds (e.g., bisindolylmaleimides) show improved solubility via HCl salt formation, enhancing kinase inhibition assays .
What computational tools predict the compound’s reactivity in nucleophilic/electrophilic reactions?
Q. Advanced
- DFT calculations : Gaussian or ORCA software to map electrostatic potentials (ESP) and Fukui indices.
- Molecular docking : AutoDock Vina assesses steric accessibility for reagents (e.g., Pd catalysts in cross-couplings) .
- Machine learning : Train models on similar indole derivatives to predict regioselectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
